Cas no 2679926-97-5 ((3S)-3-(2-fluorophenyl)-3-(2,2,2-trifluoroacetamido)propanoic acid)
(3S)-3-(2-fluorophenyl)-3-(2,2,2-trifluoroacetamido)propanoic acid Chemical and Physical Properties
Names and Identifiers
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- EN300-28285460
- (3S)-3-(2-fluorophenyl)-3-(2,2,2-trifluoroacetamido)propanoic acid
- 2679926-97-5
-
- Inchi: 1S/C11H9F4NO3/c12-7-4-2-1-3-6(7)8(5-9(17)18)16-10(19)11(13,14)15/h1-4,8H,5H2,(H,16,19)(H,17,18)/t8-/m0/s1
- InChI Key: XFPHYTYJDGHYPV-QMMMGPOBSA-N
- SMILES: FC1C=CC=CC=1[C@H](CC(=O)O)NC(C(F)(F)F)=O
Computed Properties
- Exact Mass: 279.05185580g/mol
- Monoisotopic Mass: 279.05185580g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 19
- Rotatable Bond Count: 4
- Complexity: 345
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 66.4Ų
(3S)-3-(2-fluorophenyl)-3-(2,2,2-trifluoroacetamido)propanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-28285460-0.05g |
(3S)-3-(2-fluorophenyl)-3-(2,2,2-trifluoroacetamido)propanoic acid |
2679926-97-5 | 0.05g |
$1032.0 | 2023-05-25 | ||
| Enamine | EN300-28285460-0.1g |
(3S)-3-(2-fluorophenyl)-3-(2,2,2-trifluoroacetamido)propanoic acid |
2679926-97-5 | 0.1g |
$1081.0 | 2023-05-25 | ||
| Enamine | EN300-28285460-0.25g |
(3S)-3-(2-fluorophenyl)-3-(2,2,2-trifluoroacetamido)propanoic acid |
2679926-97-5 | 0.25g |
$1131.0 | 2023-05-25 | ||
| Enamine | EN300-28285460-0.5g |
(3S)-3-(2-fluorophenyl)-3-(2,2,2-trifluoroacetamido)propanoic acid |
2679926-97-5 | 0.5g |
$1180.0 | 2023-05-25 | ||
| Enamine | EN300-28285460-1.0g |
(3S)-3-(2-fluorophenyl)-3-(2,2,2-trifluoroacetamido)propanoic acid |
2679926-97-5 | 1g |
$1229.0 | 2023-05-25 | ||
| Enamine | EN300-28285460-2.5g |
(3S)-3-(2-fluorophenyl)-3-(2,2,2-trifluoroacetamido)propanoic acid |
2679926-97-5 | 2.5g |
$2408.0 | 2023-05-25 | ||
| Enamine | EN300-28285460-5.0g |
(3S)-3-(2-fluorophenyl)-3-(2,2,2-trifluoroacetamido)propanoic acid |
2679926-97-5 | 5g |
$3562.0 | 2023-05-25 | ||
| Enamine | EN300-28285460-10.0g |
(3S)-3-(2-fluorophenyl)-3-(2,2,2-trifluoroacetamido)propanoic acid |
2679926-97-5 | 10g |
$5283.0 | 2023-05-25 |
(3S)-3-(2-fluorophenyl)-3-(2,2,2-trifluoroacetamido)propanoic acid Related Literature
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Masrudin Md Yusoff,Muggundha Raoov,Noorfatimah Yahaya,Noorashikin Md Salleh RSC Adv., 2017,7, 35832-35844
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
Additional information on (3S)-3-(2-fluorophenyl)-3-(2,2,2-trifluoroacetamido)propanoic acid
Introduction to (3S)-3-(2-fluorophenyl)-3-(2,2,2-trifluoroacetamido)propanoic acid (CAS No. 2679926-97-5)
(3S)-3-(2-fluorophenyl)-3-(2,2,2-trifluoroacetamido)propanoic acid (CAS No. 2679926-97-5) is a synthetic organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including a fluorinated phenyl group and a trifluoroacetamido moiety, which contribute to its potential therapeutic applications and biological activities.
The molecular structure of (3S)-3-(2-fluorophenyl)-3-(2,2,2-trifluoroacetamido)propanoic acid is of particular interest due to its chirality. The presence of the (3S) configuration at the chiral center imparts specific stereochemical properties that can influence its interactions with biological targets. This stereochemical specificity is crucial for optimizing the compound's pharmacological profile and minimizing potential side effects.
Recent studies have explored the biological activities of (3S)-3-(2-fluorophenyl)-3-(2,2,2-trifluoroacetamido)propanoic acid. One notable area of research has been its potential as an inhibitor of specific enzymes involved in various disease pathways. For instance, it has been investigated for its ability to inhibit enzymes associated with inflammation and cancer. The trifluoroacetamido group in the molecule is believed to play a key role in enhancing its binding affinity and selectivity towards these targets.
In addition to its enzymatic inhibition properties, (3S)-3-(2-fluorophenyl)-3-(2,2,2-trifluoroacetamido)propanoic acid has also shown promise in modulating cellular signaling pathways. Research has indicated that this compound can interfere with the activity of certain kinases, which are critical enzymes involved in cell proliferation and survival. This makes it a potential candidate for the development of novel therapeutic agents for treating conditions such as cancer and autoimmune diseases.
The pharmacokinetic properties of (3S)-3-(2-fluorophenyl)-3-(2,2,2-trifluoroacetamido)propanoic acid have also been studied extensively. Its solubility and stability in various physiological environments are important factors that influence its bioavailability and efficacy. Studies have shown that the compound exhibits good solubility in aqueous solutions and maintains stability under physiological conditions, which are favorable attributes for a drug candidate.
To further understand the potential therapeutic applications of (3S)-3-(2-fluorophenyl)-3-(2,2,2-trifluoroacetamido)propanoic acid, preclinical studies have been conducted using both in vitro and in vivo models. These studies have demonstrated that the compound can effectively inhibit target enzymes and modulate cellular signaling pathways without causing significant toxicity. These findings provide a strong foundation for advancing the compound into clinical trials.
In conclusion, (3S)-3-(2-fluorophenyl)-3-(2,2,2-trifluoroacetamido)propanoic acid (CAS No. 2679926-97-5) is a promising compound with a unique molecular structure that offers significant potential for therapeutic applications. Its ability to inhibit specific enzymes and modulate cellular signaling pathways makes it a valuable candidate for further research and development in the pharmaceutical industry. Ongoing studies continue to explore its full range of biological activities and pharmacological properties, paving the way for its potential use in treating various diseases.
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